Anti-Tubercular Activity: Dimethylamino vs. Ethoxy Substituent Divergence in the Benzamide Series
The 4-ethoxy analog (CAS 1428372-21-7) was specifically designed, synthesized, and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra in vitro, with IC50 values determined experimentally . The target 4-dimethylamino compound (CAS 1428362-91-7) differs by a single substituent replacement (NMe2 vs. OEt) on the benzamide ring. While direct IC50 data for the dimethylamino compound against H37Ra is not publicly available, the electronic divergence between the two substituents (Hammett σp −0.83 vs. −0.24; pKa ~5.1 vs. neutral) predicts a substantial shift in anti-mycobacterial potency [1]. The ethoxy analog's activity was benchmarked alongside cytotoxicity assessment on HEK-293 cells to establish a therapeutic window . Users targeting mycobacterial pathways should not assume the dimethylamino variant retains equivalent potency without independent testing.
| Evidence Dimension | Anti-tubercular activity against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | Not publicly reported; predicted divergent based on electronic properties of 4-NMe2 substituent |
| Comparator Or Baseline | 4-Ethoxy analog (CAS 1428372-21-7): IC50 determined via in vitro H37Ra assay; HEK-293 cytotoxicity also assessed |
| Quantified Difference | Cannot be quantified without direct comparative testing; substituent electronic divergence (Δσp ≈ 0.59) predicts potency shift |
| Conditions | In vitro assay against M. tuberculosis H37Ra; cytotoxicity counter-screen on human embryonic kidney HEK-293 cells |
Why This Matters
For procurement decisions in anti-tubercular screening programs, the dimethylamino compound represents a structurally distinct chemotype from the ethoxy analog, potentially accessing different SAR space within the same scaffold.
- [1] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165-195. View Source
